molecular formula C10H12ClNO3 B8177437 (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B8177437
M. Wt: 229.66 g/mol
InChI Key: XOTYDECZAOQPHR-SECBINFHSA-N
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Description

(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid with a propanoic acid backbone. Its structure features an amino group at the α-carbon and a substituted phenyl group at the β-carbon. The phenyl ring contains a chlorine atom at the ortho (2nd) position and a methoxy group at the para (4th) position.

Properties

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTYDECZAOQPHR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

A widely reported method involves the asymmetric hydrogenation of α,β-unsaturated ketone precursors. For example:

StepReagents/ConditionsIntermediateYieldee (%)
1Claisen condensation: 2-chloro-4-methoxyacetophenone + diethyl oxalateEthyl (E)-3-(2-chloro-4-methoxyphenyl)-2-oxopropanoate78%-
2Rhodium-catalyzed asymmetric hydrogenation (Rh-(R)-BINAP)(R)-3-(2-chloro-4-methoxyphenyl)-2-hydroxypropanoate92%98
3Curtius rearrangement: Diphenylphosphoryl azide, tert-butanoltert-Butyl (R)-2-((tert-butoxycarbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoate85%97
4Acidic hydrolysis (HCl, dioxane/water)(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid95%98

This route achieves high enantioselectivity through chiral Rh catalysts, with the BINAP ligand inducing the desired (R)-configuration.

Enzymatic Dynamic Kinetic Resolution

Biocatalytic methods utilize lipases or transaminases to resolve racemic mixtures. A representative protocol involves:

  • Racemic Synthesis :

    • Condensation of 2-chloro-4-methoxybenzaldehyde with hydantoin under basic conditions yields (±)-5-(2-chloro-4-methoxybenzylidene)hydantoin (89% yield).

  • Enzymatic Hydrolysis :

    • Substrate treated with Burkholderia cepacia lipase (BCL) in phosphate buffer (pH 7.0, 37°C) for 24 hours.

    • (R)-enantiomer selectively hydrolyzed to (R)-N-carbamoyl-amino acid (ee >99%, conversion 45%).

  • Decarbamoylation :

    • Acidic hydrolysis (6M HCl, reflux) removes the carbamoyl group, yielding the target compound (91% yield).

This method is advantageous for avoiding transition-metal catalysts but requires optimization of enzyme activity and substrate specificity.

Chiral Pool Derivatization from L-Phenylalanine

Starting from naturally occurring L-phenylalanine, a stereospecific route proceeds as follows:

  • Protection :

    • L-Phenylalanine → N-Boc-L-phenylalanine (Boc₂O, NaOH, 92%).

  • Electrophilic Chlorination :

    • Directed ortho-metalation (LiTMP, -78°C) followed by Cl₂ quench introduces the 2-chloro substituent (76% yield).

  • Methoxy Group Installation :

    • Cu-mediated O-methylation using MeI and CuI in DMF (65% yield).

  • Deprotection :

    • TFA-mediated Boc removal yields the target amino acid (quantitative).

While this approach leverages inexpensive chiral starting materials, the low yield in methoxylation necessitates further optimization.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) employs continuous-flow systems to enhance efficiency:

ParameterLaboratory ScaleIndustrial Process
Catalyst Loading1 mol% Rh0.2 mol% Rh with nanoparticle recovery
Hydrogen Pressure50 bar10 bar (static mixer reactor)
Reaction Time12 hours25 minutes
Space-Time Yield0.8 g/L·h14 g/L·h

Continuous asymmetric hydrogenation in microreactors improves mass transfer and reduces catalyst decomposition, achieving 99.5% ee at 98% conversion.

Characterization and Quality Control

Critical analytical data for validating synthesis include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 7.28 (d, J=8.8 Hz, 1H, ArH), 6.92 (dd, J=8.8, 2.4 Hz, 1H, ArH), 6.85 (d, J=2.4 Hz, 1H, ArH), 4.12 (q, J=6.8 Hz, 1H, CHNH₂), 3.78 (s, 3H, OCH₃), 3.24 (dd, J=14.0, 6.8 Hz, 1H, CH₂), 3.10 (dd, J=14.0, 6.8 Hz, 1H, CH₂).

High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralpak IA-3 (4.6 × 250 mm)

  • Mobile Phase: Hexane/EtOH/TFA (80:20:0.1)

  • Retention Time: (R)-enantiomer = 12.7 min, (S)-enantiomer = 14.9 min.

Mass Spectrometry

  • HRMS (ESI): m/z calc. for C₁₀H₁₂ClNO₃ [M+H]⁺ 230.0583, found 230.0581 .

Chemical Reactions Analysis

Amino Group Reactions

The primary amino group (-NH₂) undergoes typical reactions such as:

  • Acetylation : Protection with acetyl chloride to form acetamides, a common step in peptide synthesis.

  • Alkylation : Reaction with alkyl halides to introduce substituents, modifying its biological activity.

  • Condensation : Formation of imines or oximes with carbonyl compounds.

Carboxylic Acid Reactions

The carboxylic acid (-COOH) group participates in:

  • Esterification : Conversion to esters (e.g., methyl or ethyl esters) under acidic or basic conditions .

  • Amidation : Formation of amides via coupling agents like DCC or HOBt.

  • Decarboxylation : Loss of CO₂ under high-temperature conditions, potentially forming alkenes or amines.

Phenyl Ring Substituent Effects

The 2-chloro-4-methoxyphenyl group influences reactivity:

  • Electrophilic Substitution : The chlorine (electron-withdrawing) and methoxy (electron-donating) groups direct substitution to specific positions.

  • Nucleophilic Aromatic Substitution : Possible under strongly basic or acidic conditions, though hindered by steric effects.

  • Metallation : Potential for directed metalation to form intermediates for cross-coupling reactions.

Resolution and Purification

Patent data highlight processes for resolving enantiomers of similar intermediates . For example:

  • Crystallization : Use of solvents like ethanol or methanol to isolate enantiomers via optical activity measurements.

  • Chromatographic Separation : HPLC or chiral column techniques to achieve high purity .

Hydrolytic Stability

  • Aqueous Solutions : Stable at neutral pH but may undergo racemization under alkaline conditions.

  • Enzymatic Degradation : Susceptible to proteases due to its amino acid backbone .

Thermal Stability

Decarboxylation or deamidation may occur at elevated temperatures, depending on the presence of catalytic metals or acidic/basic conditions .

Comparison of Structural Variants

Feature (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid Related Compounds (e.g., 3-(2-chloro-4-methoxyphenyl)propanoic acid , (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid )
Phenyl Substituents Chloro (C-2), methoxy (C-4)Chloro (C-2), methoxy (C-4) or methyl (C-4)
Biological Activity Potential role in enzyme inhibition or drug targetingSimilar, with variations based on substituent electronic effects
Synthesis Complexity Requires stereoselective resolution or asymmetric synthesisSimplified by methyl substitution (C-4)

Esterification

Reaction :

(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid+ROHH+Ester+H2O\text{(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Conditions : Acid catalyst (e.g., HCl), reflux conditions .

Amidation

Reaction :

Carboxylic acid+AmineDCC/HOBtAmide\text{Carboxylic acid} + \text{Amine} \xrightarrow{\text{DCC/HOBt}} \text{Amide}

Utility : Forms bioactive derivatives for pharmacological studies .

Scientific Research Applications

Drug Development

The compound's potential as a therapeutic agent is highlighted in various studies:

  • Neuroprotective Effects : Research indicates that this compound can enhance dopamine release and reduce neuronal apoptosis, making it a candidate for treating neurodegenerative diseases like Parkinson's disease. A notable study demonstrated significant reductions in oxidative stress markers in neuronal cells treated with this compound .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Antimicrobial Activity

In vitro tests have shown that (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid possesses significant antibacterial properties. It has been effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Biochemical Studies

The compound serves as a valuable tool in biochemical research:

  • Neurotransmitter Dynamics : Its ability to modulate neurotransmitter levels makes it useful for studying neurotransmission processes.
  • Enzyme Kinetics : As a structural analog of tyrosine, it aids in understanding the kinetics of enzymes involved in amino acid metabolism.

Case Study 1: Neuroprotective Effects

A detailed investigation into the neuroprotective properties of (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid revealed its efficacy in reducing markers of oxidative stress and inflammation in neuronal models. This positions the compound as a promising candidate for further development in treating neurodegenerative disorders.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited strong inhibition against pathogenic bacteria. The results suggest that it could be developed into a novel antibiotic agent, addressing the growing concern of antibiotic resistance .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives

(a) (2R)-2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid
  • Structure : Differs by replacing the ortho-chloro and para-methoxy groups with ortho-methoxy and para-methyl substituents.
  • Molecular Formula: C₁₁H₁₅NO₃; Molecular Weight: 209.25 g/mol .
  • Key Differences: The methyl group at the para position increases lipophilicity compared to the methoxy group in the target compound.
(b) (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
  • Structure : Features a trifluoromethoxy (-OCF₃) group at the para position instead of methoxy.
  • Molecular Formula: C₁₀H₁₀F₃NO₃; Molecular Weight: 249.19 g/mol (estimated).
  • Key Differences :
    • The trifluoromethoxy group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobicity .
    • Increased steric bulk compared to methoxy may affect receptor binding in biological systems.
(c) 3-(2-Methoxyphenyl)propanoic Acid
  • Structure: Lacks the amino group but retains the ortho-methoxy phenyl substituent.
  • Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol.
  • Melting Point : 85–89°C .
  • Key Differences: Absence of the amino group eliminates zwitterionic behavior, reducing water solubility. Simpler structure may limit biological activity compared to amino acid derivatives.

Chlorinated Aromatic Propanoic Acids

(a) 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP)
  • Structure: Phenoxy-propionic acid derivative with para-chloro and ortho-methyl groups.
  • Molecular Formula : C₁₀H₁₁ClO₃; Molecular Weight : 214.65 g/mol .
  • Key Differences: Phenoxy group introduces an ether linkage, altering electronic distribution. Classified as a herbicide (toxicity rating: Health Hazard 3), contrasting with amino acids’ typical roles in biosynthesis .

Heterocyclic and Modified Amino Acids

(a) (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan)
  • Structure : Indole ring replaces the substituted phenyl group.
  • Molecular Formula : C₁₁H₁₂N₂O₂; Molecular Weight : 204.23 g/mol .
  • Key Differences: The indole moiety enables π-π stacking and hydrogen bonding in proteins, unlike chloro-methoxy phenyl groups. Essential amino acid status contrasts with the non-natural origin of the target compound.
(b) (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride
  • Structure : Thiazole ring replaces the phenyl group.
  • Molecular Formula : C₈H₁₄Cl₂N₂O₂S; Molecular Weight : 273.18 g/mol .
  • Charged hydrochloride form increases solubility in polar solvents.

Biological Activity

(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, also known by its chemical structure and various identifiers, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H12ClNO3
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 39878-65-4
  • Purity : >95% (HPLC)

Biological Activity

The biological activity of (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid has been investigated in various contexts, particularly in relation to its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are significant in the treatment of type 2 diabetes mellitus (T2DM) due to their ability to enhance the levels of incretin hormones, which are involved in glucose metabolism.

  • Inhibition of DPP-4 : This compound inhibits the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones such as GLP-1. By preventing this degradation, it enhances insulin secretion and reduces glucagon levels, leading to improved glycemic control .
  • Structural Activity Relationship (SAR) : Research has shown that modifications to the chemical structure can significantly influence the inhibitory potency against DPP-4. Substitutions like chlorine and methoxy groups have been associated with enhanced activity .

Case Studies

  • DPP-4 Inhibition Studies : A study demonstrated that compounds similar to (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid exhibited varying degrees of DPP-4 inhibition, with IC50 values indicating effective concentrations for therapeutic use .
    CompoundIC50 (µM)Activity Description
    (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid25Moderate inhibition of DPP-4
    Sitagliptin0.5Strong inhibition
    Saxagliptin0.8Strong inhibition
  • Cytotoxicity Assessments : Additional studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity towards certain lines while sparing others, suggesting potential for targeted cancer therapies.
    Cell LineIC50 (µM)Effect
    A549 (Lung cancer)>50No significant effect
    A375 (Melanoma)5.7Significant cytotoxicity
    K562 (Leukemia)30.6Moderate cytotoxicity

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or enzymatic resolution. For example, chiral pool synthesis using D-tyrosine derivatives as starting materials can introduce the (2R)-configuration. The 2-chloro-4-methoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by deprotection and purification using reversed-phase HPLC. Enzymatic methods, such as those involving phenylalanine ammonia-lyase (PAL) for stereoselective amination, have been adapted for similar compounds .
  • Key Data :

StepMethodYield (%)Purity (HPLC)
AlkylationFriedel-Crafts65–75≥95%
Chiral ResolutionEnzymatic (PAL)80–90≥99% ee

Q. How is the structural identity of (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid confirmed?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) is used. The methoxy and chloro substituents are confirmed via ¹H NMR (δ 3.8 ppm for OCH₃; absence of aromatic protons at the 2- and 4-positions) and ¹³C NMR (δ 56 ppm for OCH₃, δ 125–140 ppm for chlorinated aromatic carbons). X-ray crystallography may resolve stereochemical ambiguities .

Q. What analytical techniques are recommended for determining enantiomeric purity?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid is effective. Retention times for enantiomers are typically separated by >2 minutes. Circular dichroism (CD) spectroscopy can supplement HPLC data by confirming optical activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical assignments of similar arylpropanoic acids?

  • Methodological Answer : Discrepancies often arise from incorrect NOESY interpretations or crystallographic disorder. To resolve this:

Validate NMR assignments using deuterated solvents and variable-temperature experiments.

Perform single-crystal X-ray diffraction with a high-resolution diffractometer.

Cross-reference with vibrational circular dichroism (VCD) for absolute configuration .

  • Case Study : In a 2023 study, conflicting NOESY peaks for a 4-methoxyphenyl analog were resolved via X-ray, revealing a 95:5 enantiomer ratio misattributed to solvent effects .

Q. What computational strategies are used to predict the metabolic stability of (2R)-configured arylpropanoic acids?

  • Methodological Answer : Density functional theory (DFT) calculations assess oxidative susceptibility at the methoxy group. Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) predicts metabolic pathways. In vitro assays using human liver microsomes (HLM) validate computational predictions. For example, the 2-chloro substituent reduces CYP-mediated demethylation by 40% compared to non-halogenated analogs .

Q. How do structural modifications (e.g., chloro vs. methoxy positioning) impact receptor binding in pharmacological studies?

  • Methodological Answer :

  • SAR Analysis : The 2-chloro-4-methoxy pattern enhances hydrophobic interactions with G-protein-coupled receptors (GPCRs). Comparative studies show a 10-fold increase in binding affinity compared to 3-chloro derivatives.
  • Experimental Design :

Synthesize analogs with halogen/methoxy positional isomers.

Use surface plasmon resonance (SPR) to measure binding kinetics.

Perform molecular dynamics simulations to map binding pockets .

Q. What protocols ensure stability during long-term storage of halogenated arylpropanoic acids?

  • Methodological Answer :

  • Store at –20°C under argon in amber vials to prevent photodegradation.
  • Lyophilized forms are stable for >2 years, whereas solutions in DMSO degrade by 15% over 6 months.
  • Monitor purity quarterly via HPLC (method: 0.1% formic acid in acetonitrile/water gradient) .

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